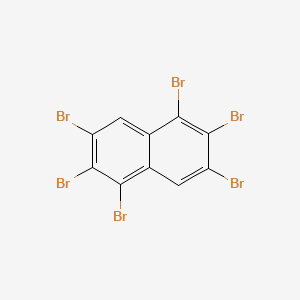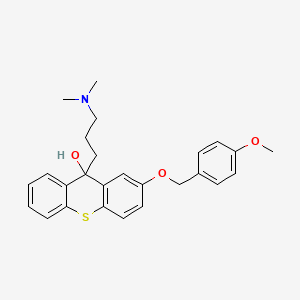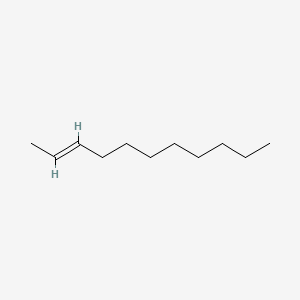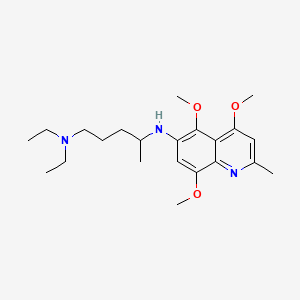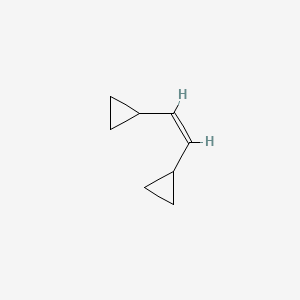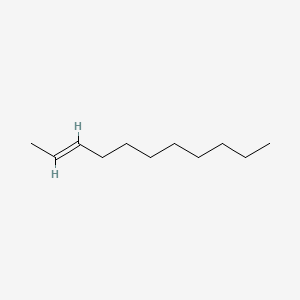
2-Undecene, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C11H22. It is a type of alkene, characterized by the presence of a double bond between the second and third carbon atoms in the undecane chain. This compound is one of the stereoisomers of 2-Undecene, with the (E)-configuration indicating that the substituents on the double bond are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid under elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium hydroxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through the catalytic dehydrogenation of alkanes. This process involves passing undecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecene, (E)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-undecanol or further to 2-undecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in 2-Undecene, (E)- can be hydrogenated to form undecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihalogenated compounds or with hydrogen halides (e.g., hydrogen chloride) to form halogenated alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature.
Addition: Bromine in carbon tetrachloride or hydrogen chloride gas.
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecanoic acid.
Hydrogenation: Undecane.
Addition: 2,3-Dibromoundecane, 2-Bromoundecane.
Aplicaciones Científicas De Investigación
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes, alcohols, and acids.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for bioactive compounds.
Industry: 2-Undecene, (E)- is used in the manufacture of lubricants, surfactants, and plasticizers due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Undecene, (E)- depends on the specific reaction or application. In general, the double bond in the compound allows it to participate in various chemical reactions, such as addition and oxidation. The molecular targets and pathways involved vary based on the context of its use. For example, in biological systems, it may interact with specific receptors or enzymes, influencing cellular processes.
Comparación Con Compuestos Similares
2-Undecene, (E)- can be compared with other similar alkenes, such as:
2-Undecene, (Z)-: The (Z)-isomer has the substituents on the same side of the double bond, leading to different physical and chemical properties.
1-Undecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
3-Undecene: The double bond is located between the third and fourth carbon atoms, which also affects its chemical behavior.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration, which influences its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
28761-27-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
Clave InChI |
JOHIXGUTSXXADV-HWKANZROSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C |
SMILES canónico |
CCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


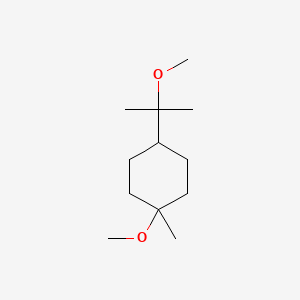
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
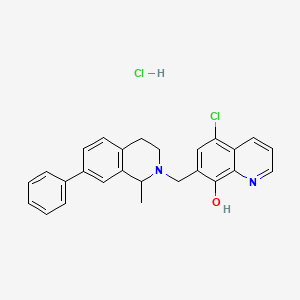
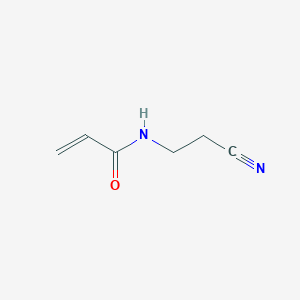
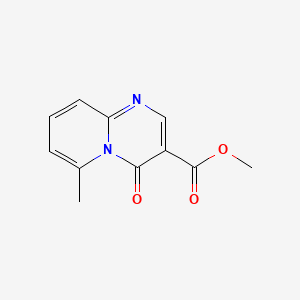

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
